molecular formula C11H16 B588675 N-Pentyl-D11-benzene CAS No. 156310-21-3

N-Pentyl-D11-benzene

Cat. No. B588675
CAS RN: 156310-21-3
M. Wt: 159.316
InChI Key: PWATWSYOIIXYMA-JQIFVXKTSA-N
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Description

N-Pentyl-D11-benzene is an organic compound that falls under the category of alkylbenzenes . Its molecular formula is C11H16, reflecting the presence of 11 carbon atoms and 16 hydrogen atoms . It features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain .


Synthesis Analysis

The synthesis of N-Pentyl-D11-benzene typically follows an electrophilic substitution reaction, specifically a Friedel-Crafts alkylation, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst . The pentyl group, as the alkyl halide, attaches to the benzene ring, forming N-Pentyl-D11-benzene .


Molecular Structure Analysis

The molecular structure of N-Pentyl-D11-benzene consists of a benzene ring attached to a pentyl group . The structure is non-polar due to the symmetrical arrangement of atoms and bonds .


Chemical Reactions Analysis

N-Pentyl-D11-benzene, like other alkylbenzenes, can undergo various chemical reactions. For instance, benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

N-Pentyl-D11-benzene is a colorless liquid under standard conditions, possessing a characteristic aromatic odor associated with benzene derivatives . It is non-polar, resulting in low solubility in polar solvents like water, and higher solubility in non-polar solvents . Its molecular weight is 148.2447 .

Safety and Hazards

N-Pentyl-D11-benzene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways .

Future Directions

N-Pentyl-D11-benzene finds several uses across different industries. While it’s not as widely used as its shorter-chain counterparts, such as toluene or xylene, its applications in the production of other chemicals, solvents, and in the research field make it significant nonetheless . It is utilized in the synthesis of other chemical compounds, often as an intermediate . Due to its non-polar nature, N-Pentyl-D11-benzene can act as a solvent for other non-polar compounds .

Relevant Papers A paper titled “Dye spectra of benzene derivatives in the liquid-crystalline phase of 4-n-pentyl-4΄-cyanobiphenyl” discusses the interaction of associates (dimers and trimers) of 4-n-pentyl-4΄-cyanobiphenyl (5CB) with 1, 2-Diamino-4-nitrobenzene and N, N-Dimethyl-4-nitrosoaniline dye molecules .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i1D3,2D2,3D2,5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWATWSYOIIXYMA-JQIFVXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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